Theoretical calculations on (R)-(-)-propylamine hydrobromide conformation
Theoretical calculations on (R)-(-)-propylamine hydrobromide conformation
An In-Depth Technical Guide to the Theoretical Conformational Analysis of (R)-(-)-Propylamine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The three-dimensional structure of a molecule is intrinsically linked to its chemical behavior, biological activity, and material properties. For chiral molecules such as (R)-(-)-propylamine hydrobromide, a comprehensive understanding of its conformational landscape is paramount, particularly in the fields of medicinal chemistry and materials science.[1] This technical guide provides a rigorous, in-depth framework for the theoretical calculation of the conformational preferences of (R)-(-)-propylamine hydrobromide. We delineate a complete computational workflow, from initial structure generation and exhaustive conformational searching to high-level quantum chemical analysis. The causality behind methodological choices, such as the selection of density functional theory (DFT) functionals and basis sets, is explained to provide a self-validating protocol. By synthesizing established computational techniques with expert insights, this guide serves as a practical and authoritative resource for researchers aiming to elucidate the structural dynamics of chiral ammonium salts.
Introduction: The Significance of Molecular Conformation
(R)-(-)-propylamine is a fundamental chiral building block in organic synthesis and is present in a significant percentage of pharmaceuticals and fine chemicals.[2] Its salt form, (R)-(-)-propylamine hydrobromide, combines the stereospecificity of the chiral amine with the ionic character of a hydrohalide salt, making it relevant in crystallization studies, as a precursor in materials science, and in understanding drug-receptor interactions.[1][3]
The biological activity and physical properties of such molecules are not dictated by their two-dimensional connectivity alone, but by the ensemble of three-dimensional shapes, or conformations, they adopt. These conformations, which arise from rotation around single bonds, often have different energies. The population of each conformer at a given temperature determines the molecule's overall properties. Conformational analysis, therefore, provides critical insights into molecular recognition, reaction mechanisms, and crystal packing.[4][5]
Experimental techniques like NMR spectroscopy can provide valuable data on average conformations in solution, but they often struggle to characterize individual conformers and the energetics of their interconversion.[6] Theoretical calculations, rooted in quantum mechanics, offer a powerful complementary approach.[7] They allow us to map the potential energy surface of a molecule, identify all stable low-energy conformers, and quantify their relative stabilities and geometric parameters with high precision. This guide details the robust application of these theoretical methods to (R)-(-)-propylamine hydrobromide.
Theoretical Foundations of Conformational Analysis
The goal of a computational conformational analysis is to find the minima on a molecule's potential energy surface (PES). The primary methods employed are a combination of molecular mechanics (MM) for initial exploration and more accurate quantum mechanics (QM) for refinement.
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Molecular Mechanics (MM): MM methods are classical in nature, treating atoms as balls and bonds as springs. They are computationally inexpensive, making them ideal for rapidly scanning the vast conformational space of a molecule to identify a set of plausible low-energy structures.
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Quantum Mechanics (QM): QM methods solve approximations of the Schrödinger equation to describe the electronic structure of the molecule.[8] They are far more accurate and provide detailed information about electronic properties, but are computationally demanding.
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Density Functional Theory (DFT): DFT is a widely used QM method that calculates the energy of a molecule based on its electron density. It offers an excellent balance of computational cost and accuracy for most organic systems.[9] The choice of the functional (e.g., B3LYP) and the inclusion of dispersion corrections (e.g., -D3) are critical for accurately modeling non-covalent interactions, such as the hydrogen bonds crucial in our target molecule.
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Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility and yield more accurate results at a higher computational cost. For a system involving an anion (Br⁻) and hydrogen bonding, a Pople-style basis set like 6-311++G(d,p) is highly appropriate. The ++ indicates the presence of diffuse functions on both heavy atoms and hydrogens, which are essential for describing the spatially extended electron density of anions and non-covalent interactions. The (d,p) denotes polarization functions, which allow for non-spherical electron distributions and are critical for accurate geometry and energy calculations.
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Experimental Protocol: A Validating Computational Workflow
This section details a step-by-step methodology for a comprehensive conformational analysis of (R)-(-)-propylamine hydrobromide. The protocol is designed to be a self-validating system, incorporating checks to ensure the reliability of the results.
Step 1: Initial Structure Generation
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Construct the Ion Pair: Using a molecular modeling program (e.g., Avogadro, GaussView), build the (R)-propylammonium cation (CH₃CH₂CH₂NH₃⁺) and a bromide anion (Br⁻). Ensure the stereochemistry at the chiral center is correctly set to (R).
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Initial Placement: Place the bromide anion in proximity to the ammonium group to facilitate the formation of a hydrogen bond (N-H···Br). The initial distance is not critical as it will be refined during optimization, but a starting point of ~2.5 Å is reasonable.
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Pre-optimization: Perform a quick geometry optimization using a low-level method, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical QM method (e.g., PM7), to obtain a reasonable starting geometry.
Step 2: Conformational Search
The conformational flexibility of the propylammonium cation arises primarily from rotation around the C1-C2 and C2-N single bonds.
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Define Dihedral Angles: Identify the key dihedral angles for scanning. For the propylammonium cation, these are τ₁ (C3-C2-C1-N) and τ₂ (C2-C1-N-H). Due to the near-free rotation of the methyl group, its conformation is less critical but should be initially set to a staggered position.
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Perform a Relaxed Scan: Execute a "relaxed" potential energy surface scan. This involves systematically rotating one dihedral angle (e.g., τ₁) in discrete steps (e.g., 30°) while allowing all other geometric parameters (bond lengths, angles, other dihedrals) to relax and optimize at each step. This is computationally more intensive than a rigid scan but provides a much more accurate representation of the PES.
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Identify Minima: Analyze the resulting energy profile. The minima on this curve correspond to stable conformers. Select the unique structures from these minima for further high-level optimization. Repeat the process for the second key dihedral angle if necessary.
Step 3: High-Level QM Optimization and Verification
Each unique conformer identified in the previous step must be subjected to a rigorous QM calculation.
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Geometry Optimization: Perform a full geometry optimization on each conformational candidate.
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Level of Theory: A robust and well-validated choice is the B3LYP-D3(BJ) functional with the 6-311++G(d,p) basis set. The B3LYP functional is a reliable hybrid functional, and the D3(BJ) dispersion correction is crucial for accurately capturing the van der Waals forces and hydrogen bonding between the cation and the bromide anion.[9]
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Solvation Model: If the conformation in a specific solvent (e.g., water, methanol) is of interest, include a continuum solvation model like the Polarizable Continuum Model (PCM). This is critical as solvent can significantly alter the relative energies of conformers.
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-
Frequency Calculation: After each optimization converges, perform a vibrational frequency calculation at the same level of theory. This step is non-negotiable and serves two purposes:
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Verification of Minima: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a higher-order saddle point, meaning the structure is not a stable conformer and requires further optimization or investigation.
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Thermodynamic Data: The frequency calculation provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy. These values are used to calculate the Gibbs free energy (G) of each conformer, which is essential for determining their relative populations.
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Step 4: Analysis of Results
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Calculate Relative Energies: Determine the relative energies (ΔE, ΔH, and ΔG) of all verified conformers with respect to the global minimum (the most stable conformer).
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Determine Boltzmann Populations: Using the relative Gibbs free energies (ΔG), calculate the predicted population of each conformer i at a given temperature T (e.g., 298.15 K) using the Boltzmann distribution equation: Population(i) = e^(-ΔGᵢ / RT) / Σe^(-ΔGⱼ / RT) where R is the gas constant and the sum is over all conformers j.
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Analyze Geometries: Compare the key geometric parameters (dihedral angles, bond lengths, N-H···Br hydrogen bond distances and angles) of the different conformers.
Visualization of the Computational Workflow
The entire process can be visualized as a logical flow, ensuring a systematic and reproducible investigation.
Caption: Computational workflow for conformational analysis.
Results and Discussion: The Conformational Landscape
Following the protocol above, one would expect to identify several low-energy conformers for the (R)-propylammonium cation, primarily defined by the rotation about the C1-C2 bond (τ₁). Similar to neutral n-propylamine, these can be described using gauche and trans (or anti) terminology.[10][11] The interaction with the bromide anion via N-H···Br hydrogen bonds will be a dominant factor in determining the final geometries and relative stabilities.
The primary conformers arise from the orientation of the C3-C2-C1-N backbone. We can label them based on the C3-C2-C1-N dihedral angle (τ₁):
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Anti (A): τ₁ ≈ 180°
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Gauche (G): τ₁ ≈ ±60°
For each of these backbone conformations, the bromide ion can form hydrogen bonds with different protons of the -NH₃⁺ group, leading to further subtle variations in structure and energy.
Caption: Relationship between Anti and Gauche conformers.
Quantitative Data Summary
The following table presents hypothetical but realistic data for the two primary conformers calculated at the B3LYP-D3/6-311++G(d,p) level in the gas phase. In a real study, multiple sub-conformers for each backbone type would be detailed.
| Conformer | Dihedral τ₁ (C3-C2-C1-N) | ΔG (kJ/mol) | Population (298 K) | Avg. N-H···Br Distance (Å) |
| Anti (A) | 179.5° | 0.00 | ~61% | 2.35 |
| Gauche (G) | 62.1° | 1.35 | ~39% | 2.33 |
Note: Due to chirality, the G+ and G- conformers are diastereomeric with respect to the fixed (R) center and would have slightly different energies, but are grouped here for simplicity. In practice, they should be calculated separately.
Analysis of Findings
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Relative Stabilities: The Anti conformer, where the carbon backbone is fully extended, is often the global minimum due to minimized steric hindrance. However, the energy difference with the Gauche conformer is typically small.[11] In the case of the hydrobromide salt, attractive intramolecular interactions, such as favorable hydrogen bonding geometry with the bromide ion, can stabilize the Gauche form, making the energy gap even smaller.
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Role of the Bromide Anion: The position of the bromide anion is critical. It will preferentially locate to maximize hydrogen bonding with the three N-H protons. The geometry of the N-H···Br bonds (distance and angle) is a key output of the calculation. Strong, near-linear hydrogen bonds are indicative of stable structures.
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Validation Against Experimental Data: The ultimate validation of a theoretical model is comparison with experiment. The calculated vibrational frequencies can be compared to an experimental IR or Raman spectrum. Although peak positions may differ systematically, the pattern of peaks and relative intensities for the calculated Boltzmann-averaged spectrum should closely match the experimental one. If a crystal structure is available, the calculated gas-phase or solvated geometries can be compared to the solid-state conformation.[12]
Conclusion
This guide has outlined a comprehensive and scientifically rigorous protocol for the theoretical conformational analysis of (R)-(-)-propylamine hydrobromide. By combining systematic conformational searching with high-level, validated quantum chemical calculations, researchers can develop a detailed understanding of the molecule's potential energy surface. The choice of a dispersion-corrected DFT functional and an appropriate basis set with diffuse functions is critical for accurately modeling the ionic and hydrogen-bonding interactions that govern the system's behavior. The insights gained from such studies—the identity of the most stable conformers, their relative populations, and their precise geometries—are invaluable for rational drug design, understanding crystallization phenomena, and developing novel materials.
References
-
Celias, D., et al. (2003). A convenient method for the determination of the absolute configuration of chiral amines. Chirality, 15(S1), S28-S38. Available at: [Link]
-
Forrest, T. P., & S. Haché. (1981). Conformational analysis of chiral hindered amides. Canadian Journal of Chemistry, 59(11), 1640-1644. Available at: [Link]
-
Di Vaira, M., et al. (2022). Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives. Journal of the American Chemical Society. Available at: [Link]
-
Gladysz, J. A. (1989). Recent studies on conformational analysis and steric effects. Pure and Applied Chemistry, 61(5), 731-736. Available at: [Link]
-
Latypov, S. K., et al. (1996). Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. The Journal of Organic Chemistry, 61(25), 8569-8577. Available at: [Link]
-
Gomaa, M. M., & Soliman, K. A. (2024). A comprehensive investigation of expired dextromethorphan HBr drug as a carbon steel corrosion inhibitor using gravimetric, electrochemical, and theoretical computational approaches. Scientific Reports, 14(1), 1930. Available at: [Link]
-
Umeda, D., et al. (2019). Elucidation of the Crystal Structures and Dehydration Behaviors of Ondansetron Salts. Crystals, 9(3), 180. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). Propyl ammonium bromide. PubChem Compound Database. Retrieved from: [Link]
-
University of Wisconsin-Madison, Chemistry Department (n.d.). Quantum Calculations. Chem 562: Physical Chemistry. Available at: [Link]
-
Coles, S. J., et al. (2017). The molecular structure of hydrobromide salt (II). Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
Pápai, M. (2004). Quantum chemistry calculations. Dissertation. Available at: [Link]
-
Maeda, S., et al. (2022). Quantum Chemical Calculations to Trace Back Reaction Paths for the Prediction of Reactants. Accounts of Chemical Research, 55(10), 1378-1389. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2023). Exploring the Organic Chemistry of N-Propylammonium Bromide in Material Science. Pharma & Chem. Available at: [Link]
-
Melosso, M., et al. (2020). Rich Collection of n-Propylamine and Isopropylamine Conformers: Rotational Fingerprints and State-of-the-Art Quantum Chemical Investigation. The Journal of Physical Chemistry A, 124(8), 1578-1587. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). 3-Bromopropan-1-aminehydrobromide. PubChem Compound Database. Retrieved from: [Link]
-
Taylor & Francis Group (n.d.). Hydrobromide – Knowledge and References. Taylor & Francis Online. Retrieved from: [Link]
-
Durig, J. R., et al. (2007). Conformational and structural studies of n-propylamine from temperature dependent Raman and far infrared spectra of xenon solutions and ab initio calculations. Journal of Molecular Structure, 834-836, 359-371. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). 3-Bromopropylamine hydrobromide. PubChem Compound Database. Retrieved from: [Link]
-
Imre, G. (2013). Theoretical Calculations on the Conformational/Tautomeric Equilibria for Small Molecules in Solution. Journal of Physical Chemistry & Biophysics, 3(2). Available at: [Link]
-
Paik, D., et al. (2015). Ion aggregation in high salt solutions. III. Computational vibrational spectroscopy of HDO in aqueous salt solutions. The Journal of Chemical Physics, 142(21), 212404. Available at: [Link]
-
EBSCO Information Services (2023). Spectroscopic Analysis. Chemistry Research Starters. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). 1-Propanaminium, N,N,N-trimethyl-, bromide (1:1). PubChem Compound Database. Retrieved from: [Link]
-
Bour, P., et al. (2002). Conformation of the Dipeptide Cyclo(L-Pro-L-Pro) Monitored by the Nuclear Magnetic Resonance and Raman Optical Activity Spectra. The Journal of Physical Chemistry A, 106(31), 7305-7312. Available at: [Link]
-
Nagy, P. R., & Kégl, T. (2022). Advanced computation of enthalpies for a range of hydroformylation reactions with a predictive power to match experiments. ChemRxiv. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. hanicka.uochb.cas.cz [hanicka.uochb.cas.cz]
- 7. Quantum Calculations [cms.gutow.uwosh.edu]
- 8. Quantum Chemical Calculations to Trace Back Reaction Paths for the Prediction of Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. Rich Collection of n-Propylamine and Isopropylamine Conformers: Rotational Fingerprints and State-of-the-Art Quantum Chemical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
